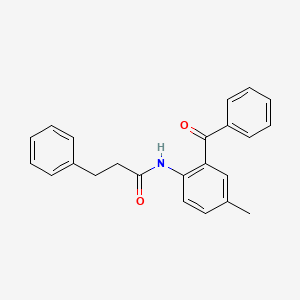

N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-12,14,16H,13,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWKSNHFQQKVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzoyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives such as carboxylic acids and halogenated compounds.

Mechanistic Insights

- The compound's mechanism of action involves interactions with specific molecular targets. It can modulate enzyme activity or receptor binding, which is crucial for developing new chemical processes and materials.

Biological Applications

Potential Biological Activity

- Research indicates that this compound exhibits significant biological activity. It is being studied for its potential anti-inflammatory and analgesic properties. The compound's ability to interact with biomolecules makes it a candidate for further investigation in medicinal chemistry.

Case Studies

- Anti-inflammatory Effects : A study explored the compound's effect on inflammatory pathways, demonstrating its potential to inhibit pro-inflammatory cytokines in vitro.

- Analgesic Properties : Another research effort evaluated its analgesic effects in animal models, showing promising results comparable to standard analgesics.

Medical Applications

Therapeutic Potential

- The compound is under investigation for its therapeutic applications in treating pain and inflammation. Its structural features suggest it may interact favorably with biological targets involved in these conditions.

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl and phenylpropanamide groups | Anti-inflammatory, analgesic |

| N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide | Similar core structure with methoxy substitution | Varies in potency |

| N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide | Altered side chain | Potentially different biological profile |

Industrial Applications

Material Development

- In industry, this compound is utilized in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific thermal or mechanical characteristics.

Chemical Processes

- The compound's reactivity makes it suitable for use in various chemical processes, including catalysis and polymerization reactions, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Spirocyclic and aromatic substituents (e.g., thia-aza rings in 8b/8k) increase melting points and molecular complexity, as seen in 8k (196°C) compared to simpler analogs .

- Elemental Analysis: Minor deviations between calculated and found values (e.g., 8b: ΔC = 0.53%) suggest high synthetic purity .

- Solubility: Derivatives like 8b and 8k exhibit variable solubility in ethanol-water mixtures, critical for formulation .

Antiviral and Anti-Coronavirus Activity

- The compound N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide demonstrated potent anti-coronavirus activity with an EC50 of 5.5 μM , attributed to its bulky tert-butyl group enhancing target binding .

- In contrast, analogs lacking bulky substituents (e.g., 8b) showed reduced activity, highlighting the importance of steric hindrance in antiviral efficacy .

Analgesic and Opioid Receptor Binding

- Ohmefentanyl isomers (e.g., (3R,4S,2'R)-(-)-cis-1a) exhibited extreme stereodependence in analgesic potency, with ED50 values 13,100 times stronger than morphine .

- SAR Insight : The 3R,4S configuration and S-configuration at the phenylethyl carbon maximize μ-opioid receptor affinity and selectivity .

Antioxidant and Chelating Properties

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoyl group and a phenylpropanamide structure, which contributes to its unique reactivity and interaction with biological systems. The presence of both aromatic rings allows for various non-covalent interactions, essential for binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate their activity, leading to various biological effects such as:

- Anti-inflammatory effects : The compound may inhibit pathways involved in inflammation.

- Analgesic properties : It shows potential as a pain reliever by interacting with pain perception pathways.

- Anticancer activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Analgesic | Modulation of pain receptors | |

| Anticancer | Inhibition of cell proliferation in cancer cell lines |

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism involves disruption of tubulin polymerization, leading to apoptosis in treated cells . -

Analgesic Potential :

Research into the analgesic properties revealed that the compound may act similarly to known opioid analgesics but with a different receptor affinity profile. It was shown to have a lower EC50 compared to traditional opioids, suggesting a potential for reduced side effects while maintaining efficacy . -

Anti-inflammatory Effects :

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Table 2: Comparison with Related Compounds

| Compound Name | IC50/EC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 30 | Antiproliferative |

| N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide | 50 | Antiproliferative |

| N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide | 40 | Moderate activity |

This comparative analysis highlights the unique potency and activity profile of this compound relative to similar compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : Begin with a coupling reaction between 2-benzoyl-4-methylaniline and 3-phenylpropanoyl chloride under Schotten-Baumann conditions. Optimize solvent (e.g., THF or DCM), temperature (0–5°C for exothermic control), and stoichiometry (1:1.1 molar ratio of amine to acyl chloride). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and HRMS for molecular ion validation .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use H NMR (400 MHz, CDCl) for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and C NMR for carbonyl (C=O at ~170 ppm) and aromatic carbons .

- Purity Assessment : Employ reverse-phase HPLC (retention time ~10–12 min) with UV detection at 254 nm.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggested by analogous compounds) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodology : Use a fume hood for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong acids/bases to prevent decomposition. In case of spills, absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols. Store in airtight containers at 2–8°C under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve its stereoisomers?

- Methodology : Synthesize stereoisomers using chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalyst). Characterize absolute configuration via X-ray crystallography (single-crystal diffraction) and correlate with activity using in vitro assays (e.g., kinase inhibition). Pharmacological testing (e.g., IC determination) can reveal potency differences, as seen in analogous opioid agonists where stereochemistry caused >10,000-fold activity variations .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how are IC values calculated?

- Methodology :

- Enzyme Assays : Use recombinant Bruton’s tyrosine kinase (BTK) in a fluorescence-based assay (Z’-LYTE™ kit). Pre-incubate the compound (0.1–100 µM) with BTK, then add ATP/substrate. Measure phosphorylation via fluorescence resonance energy transfer (FRET).

- IC Calculation : Fit dose-response data to a four-parameter logistic model using software like GraphPad Prism. Validate with positive controls (e.g., ibrutinib) .

Q. How can computational modeling predict the interaction of this compound with BTK?

- Methodology : Perform molecular docking (AutoDock Vina) using BTK’s crystal structure (PDB ID: 5P9J). Optimize ligand geometry with Gaussian09 (DFT/B3LYP/6-31G*). Analyze binding poses for hydrogen bonds (e.g., between the benzoyl group and Lys430) and hydrophobic interactions (phenyl rings with Leu408). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over 100 ns .

Q. What strategies mitigate discrepancies in toxicity data between in silico predictions and experimental results?

- Methodology : Cross-validate in silico toxicity predictions (e.g., ProTox-II, ADMETlab) with in vitro assays (e.g., HepG2 cell viability via MTT). For acute toxicity (LD), conduct OECD Guideline 423 trials in rodents. Address contradictions by refining QSAR models with experimental data, focusing on structural alerts (e.g., nitro groups) and metabolic pathways (CYP450 interactions) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound?

- Methodology : Systematically test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy. Control variables (temperature, sonication time) and compare with literature. If discrepancies persist, use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, low aqueous solubility (<1 µg/mL) may necessitate formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.